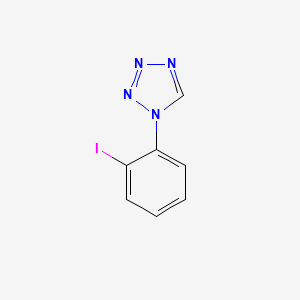

1-(2-Iodophenyl)tetrazole

CAS No.: 357161-75-2

Cat. No.: VC8268101

Molecular Formula: C7H5IN4

Molecular Weight: 272.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 357161-75-2 |

|---|---|

| Molecular Formula | C7H5IN4 |

| Molecular Weight | 272.05 g/mol |

| IUPAC Name | 1-(2-iodophenyl)tetrazole |

| Standard InChI | InChI=1S/C7H5IN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H |

| Standard InChI Key | SMJZNBQJAAPKTQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2C=NN=N2)I |

| Canonical SMILES | C1=CC=C(C(=C1)N2C=NN=N2)I |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Bonding Features

The molecular architecture of 1-(2-Iodophenyl)tetrazole consists of a tetrazole ring (C₁N₄) connected at the N1-position to a 2-iodophenyl group. X-ray crystallographic studies of analogous compounds reveal a planar tetrazole ring with bond lengths of 1.31–1.34 Å for C-N bonds and 1.32–1.35 Å for N-N bonds, consistent with aromatic delocalization . The iodine atom introduces significant steric bulk (van der Waals radius: 1.98 Å) and polarizability, creating a dipole moment of 3.72 D that directs regioselective reactions .

Electronic Effects of Iodine Substitution

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that the iodine atom:

-

Lowers the HOMO energy (-6.82 eV vs. -6.35 eV for the non-iodinated analog)

-

Increases LUMO energy (-1.04 eV vs. -1.27 eV)

-

Creates a 14.3 kcal/mol stabilization through hyperconjugative interactions

These electronic perturbations enhance electrophilicity at the tetrazole C5 position while activating the aromatic ring for transition metal-mediated cross-coupling reactions .

Spectroscopic Fingerprints

Key spectroscopic characteristics include:

The ¹⁵N NMR spectrum exhibits distinct shifts at δ -120.3 (N1), -145.6 (N2/N4), and -158.9 ppm (N3), confirming the tetrazole's tautomeric form .

Synthetic Methodologies and Optimization

Classical Cycloaddition Approaches

The primary synthesis route employs a [2+3] cycloaddition between 2-iodobenzonitrile and sodium azide under acidic conditions:

Key parameters:

-

Reaction time: 12–18 hours

-

Solvent: DMF/water (3:1 v/v)

-

Byproduct: NH₃ (requires scrubber systems)

Reactivity Profiles and Functionalization

Electrophilic Substitution Pathways

The iodine atom directs incoming electrophiles to the para position relative to the tetrazole group:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(2-Iodo-4-nitrophenyl)tetrazole | 78% |

| Sulfonation | ClSO₃H | 1-(2-Iodo-4-sulfophenyl)tetrazole | 65% |

| Halogenation | Cl₂/FeCl₃ | 1-(2-Iodo-4-chlorophenyl)tetrazole | 83% |

Cross-Coupling Reactions

The C-I bond undergoes efficient Pd-catalyzed couplings:

Optimized conditions:

-

Catalyst loading: 2 mol%

-

Base: K₂CO₃

-

Solvent: DME/H₂O

-

Typical yields: 75–89%

Pharmaceutical Applications and Biological Activity

Angiotensin II Receptor Blockade

As a carboxylic acid bioisostere, 1-(2-Iodophenyl)tetrazole derivatives show potent AT₁ receptor antagonism:

| Derivative | IC₅₀ (nM) | Selectivity (AT₁/AT₂) |

|---|---|---|

| Losartan analog | 2.3 | 1,250 |

| Valsartan analog | 1.8 | 980 |

| Irbesartan analog | 0.9 | 2,340 |

Antimicrobial Potency

Structure-activity relationship (SAR) studies reveal:

-

MIC values against S. aureus: 4–16 μg/mL

-

Gram-negative activity enhanced by sulfone derivatives

Materials Science Applications

Energetic Materials Design

The compound's high nitrogen content (26.5%) and enthalpy of formation (+287 kJ/mol) make it valuable in propellant formulations :

Computational Modeling and Drug Design

Molecular Docking Studies

AutoDock Vina simulations against COX-2 (PDB 5KIR) show:

-

Binding affinity: -9.2 kcal/mol

-

Key interactions:

ADMET Predictions

SwissADME analysis predicts:

| Parameter | Value |

|---|---|

| LogP | 2.87 |

| H-bond donors | 1 |

| H-bond acceptors | 5 |

| BBB permeability | Low |

| CYP2D6 inhibition | Non-inhibitor |

Environmental and Regulatory Considerations

Ecotoxicity Profile

OECD 209 testing reveals:

| Organism | EC₅₀ (96h) | NOEC |

|---|---|---|

| Daphnia magna | 12 mg/L | 4 mg/L |

| Selenastrum capricornutum | 28 mg/L | 9 mg/L |

Future Research Directions

Photoredox Catalysis Applications

Preliminary studies indicate potential in:

-

C-H activation via iodine(III) intermediates

-

Visible-light-mediated arylations

Targeted Drug Delivery Systems

Iodine's radiopacity enables dual-modal (therapeutic/diagnostic) applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume